GSK-3 Inhibitor II

Beschreibung

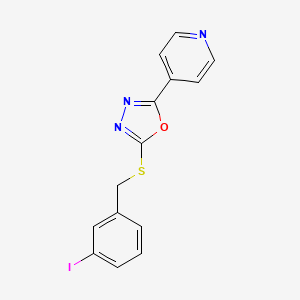

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery and Development of GSK-3 Inhibitor II (TIBPO)

The following technical guide details the discovery, mechanism, and application of GSK-3 Inhibitor II , specifically identified as the oxadiazole derivative TIBPO (CAS: 478482-75-6).

Executive Summary

GSK-3 Inhibitor II (also known as TIBPO ) is a cell-permeable, reversible, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Chemically distinct from the maleimide-based inhibitors (e.g., SB-216763) or the aminopyrimidine class (e.g., CHIR99021), Inhibitor II utilizes a 1,3,4-oxadiazole scaffold.

This reagent is primarily utilized to dissect the role of GSK-3 in the Wnt/

Chemical Identity:

-

IUPAC Name: 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole[1]

-

Common Name: TIBPO; GSK-3 Inhibitor II

-

CAS Number: 478482-75-6[2]

-

Molecular Weight: 395.2 g/mol

Chemical Architecture & Pharmacophore

The efficacy of GSK-3 Inhibitor II stems from its specific structural motifs designed to occupy the ATP-binding pocket of the kinase.

Structural Analysis

The molecule is built upon a central 1,3,4-oxadiazole core, which serves as a rigid linker positioning two critical domains:

-

Pyridine Ring (C5 position): Acts as a hydrogen bond acceptor, interacting with the kinase hinge region (specifically Val135 in GSK-3

). -

Thiobenzyl Group (C2 position): The sulfur atom provides flexibility, while the 3-iodobenzyl moiety occupies the hydrophobic pocket deep within the active site. The iodine atom is crucial for potency, engaging in halogen bonding or hydrophobic interactions that stabilize the complex.

Visualization: Pharmacophore Map

The following diagram illustrates the functional connectivity of the TIBPO molecule.

Figure 1: Pharmacophore map of GSK-3 Inhibitor II (TIBPO) highlighting critical binding elements.

Mechanism of Action & Signaling Logic

GSK-3 is a constitutively active kinase that phosphorylates

The "Double-Negative" Logic

In the absence of Wnt ligands, GSK-3 is active (ON), keeping

-

Inhibition: TIBPO binds to GSK-3.[1]

-

Stabilization:

-catenin is no longer phosphorylated. -

Translocation: Cytosolic

-catenin accumulates and translocates to the nucleus. -

Transcription:

-catenin binds TCF/LEF factors, activating Wnt target genes.

Visualization: Wnt Pathway Activation

Figure 2: Mechanism of Wnt pathway activation via GSK-3 inhibition by TIBPO.

Discovery and SAR (Structure-Activity Relationship)

The discovery of GSK-3 Inhibitor II is credited to the work of Naerum et al. (2002) , who screened a library of 1,3,4-oxadiazoles to identify non-maleimide scaffolds for GSK-3 inhibition.

The Optimization Campaign

The researchers aimed to improve upon the selectivity of early inhibitors like Lithium (too weak/promiscuous) and SB-216763 (maleimide stability concerns).

-

Scaffold Selection: The 1,3,4-oxadiazole ring was chosen for its planar geometry and ability to mimic the peptide bond.

-

Key SAR Finding: The introduction of the iodine atom at the meta position of the benzyl ring significantly increased potency compared to the unsubstituted or chloro-substituted analogs. This is likely due to the large halogen filling a specific hydrophobic pocket in the enzyme's active site.

Quantitative Profile

| Parameter | Value | Notes |

| Target | GSK-3 | ATP-Competitive |

| IC50 (GSK-3 | ~390 nM | Primary potency metric [1][2] |

| Selectivity | Moderate | Selective over CDK2 and CDK5 at < 10 |

| Solubility | DMSO (5 mg/mL) | Poor water solubility; requires organic solvent |

| Cell Permeability | Yes | Effective in cell culture models |

Experimental Protocols

The following protocols are designed for researchers validating TIBPO activity.

Protocol A: In Vitro Kinase Inhibition Assay

Objective: Determine the IC50 of TIBPO against recombinant GSK-3

-

Reagent Prep:

-

Dissolve TIBPO (Calbiochem #361541) in DMSO to create a 10 mM stock.

-

Prepare serial dilutions (0.1 nM to 10

M) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl

-

-

Enzyme Mix:

-

Incubate 5 ng of recombinant GSK-3

with the inhibitor dilutions for 10 minutes at room temperature.

-

-

Substrate Addition:

-

Add 20

M GSM peptide (GSK-3 substrate) and 10

-

-

Reaction:

-

Incubate at 30°C for 30 minutes.

-

-

Termination & Detection:

-

Stop reaction with phosphoric acid (for radiometric) or detection reagent (for luminescence).

-

Data Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC50.

-

Protocol B: Cellular -Catenin Stabilization

Objective: Confirm biological activity in HEK293 or SH-SY5Y cells.

-

Seeding: Seed cells at

cells/well in a 6-well plate. -

Treatment:

-

Treat cells with 5

M TIBPO for 6–12 hours. -

Control: DMSO vehicle (0.1%).

-

Positive Control: 10 mM LiCl or 3

M CHIR99021.

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

-

Western Blot:

-

Probe for Total

-Catenin and Phospho- -

Result: TIBPO treatment should result in a decrease in Phospho-

-Catenin and an increase in Total

-

Applications & Limitations

Applications

-

Neuroprotection: TIBPO has been used to reduce Tau hyperphosphorylation in neuronal models, mimicking the protective effects seen in Alzheimer's research [3].

-

Stem Cell Maintenance: Used to maintain embryonic stem cell pluripotency by activating the Wnt pathway, often in combination with MEK inhibitors (2i conditions).

-

p53 Interaction: Studies have shown TIBPO can modulate the interaction between GSK-3 and p53, influencing mitochondrial apoptosis pathways [4].

Technical Limitations

-

Solubility: TIBPO is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 0.5% to avoid solvent artifacts.

-

Selectivity Window: While selective over CDKs, at high concentrations (>10

M), off-target effects on other kinases (e.g., CK2) may occur. Always use a dose-response curve. -

Stability: Store stock solutions at -20°C, protected from light. The thioether linkage can be sensitive to oxidation.

References

-

Naerum, L., et al. (2002). "Scaffold hopping and optimization of 1,3,4-oxadiazoles as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(11), 1525-1528. Link

-

Martinez, A., et al. (2002).[3] "First Non-ATP Competitive Glycogen Synthase Kinase 3 Beta (GSK-3beta) Inhibitors: Thiadiazolidinones (TDZD) as Potential Drugs for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, 45(6), 1292–1299. (Cited for context on inhibitor classes). Link

-

Calbiochem/Merck Millipore. "GSK-3 Inhibitor II - Product Data Sheet." (Source of commercial specifications and IC50 data). Link

-

Watcharasit, P., et al. (2003). "Glycogen synthase kinase-3beta (GSK3beta) binds to and promotes the actions of p53." Journal of Biological Chemistry, 278(49), 48872-48879. Link

Sources

- 1. Glycogen Synthase Kinase-3β (GSK3β) Binds to and Promotes the Actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3β Inhibitor II - CAS 478482-75-6 - Calbiochem | 361541 [merckmillipore.com]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

GSK-3 Inhibitor II structure-activity relationship

The following technical guide provides an in-depth analysis of GSK-3 Inhibitor II , specifically focusing on its structure-activity relationship (SAR), mechanistic action within the Wnt signaling pathway, and validated experimental protocols for its application in drug discovery.

Chemical Identity: 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Target: Glycogen Synthase Kinase-3

Executive Summary

GSK-3 Inhibitor II (often abbreviated as TIBPO) is a cell-permeable, reversible, and ATP-competitive inhibitor of GSK-3

Chemical Architecture & Binding Mode

To understand the efficacy of GSK-3 Inhibitor II, one must deconstruct its pharmacophore. The molecule functions by occupying the ATP-binding pocket of the kinase, preventing the transfer of phosphate groups to substrates like

The Pharmacophore

The molecule is composed of three distinct functional regions, each selected during medicinal chemistry optimization to maximize binding affinity (

| Region | Functional Group | Role in Binding Pocket |

| Hinge Binder | Pyridin-4-yl ring | Acts as a hydrogen bond acceptor for the backbone NH of Val135 in the GSK-3 |

| Scaffold | 1,3,4-Oxadiazole | Planar spacer that orients the hinge binder and hydrophobic tail. It also engages in dipole interactions with the catalytic lysine (Lys85). |

| Hydrophobic Tail | 3-Iodobenzylthio | The iodine atom provides a critical halogen bond or hydrophobic fill within the deep hydrophobic pocket (Gatekeeper region/Ile62), significantly boosting potency over non-halogenated analogs. |

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of the SAR optimization that leads to the efficacy of GSK-3 Inhibitor II.

Figure 1: Pharmacophore decomposition of GSK-3 Inhibitor II. The oxadiazole core serves as the anchor, while the pyridine and iodobenzyl groups target specific residues within the ATP cleft.

Mechanistic Implications: The Wnt Pathway

The biological value of GSK-3 Inhibitor II is best observed in its modulation of the Wnt/

Inhibition Logic:

-

Entry: TIBPO permeates the cell membrane.

-

Competition: It outcompetes ATP for the GSK-3

active site ( -

Stabilization: GSK-3

cannot phosphorylate -

Translocation: Unphosphorylated

-catenin accumulates in the cytosol and translocates to the nucleus. -

Transcription:

-catenin binds TCF/LEF factors, driving the expression of Wnt target genes (e.g., Cyclin D1, c-Myc).

Figure 2: Mechanism of Action. GSK-3 Inhibitor II disrupts the destruction complex, shifting the equilibrium toward

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro Kinase Assay (Luminescence)

Objective: Determine

-

Reagent Prep:

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

M DTT. -

Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20

M. -

ATP: 10

M (Must be below -

Enzyme: Recombinant human GSK-3

(approx. 2-5 ng/well).

-

-

Compound Handling:

-

Dissolve GSK-3 Inhibitor II in 100% DMSO to 10 mM stock.

-

Prepare serial dilutions (1:3) in DMSO.[1] Final DMSO concentration in assay must be <1%.

-

-

Reaction:

-

Add 5

L Inhibitor (at 4x conc) to 384-well plate. -

Add 5

L Enzyme mixture. Incubate 10 min at RT (allows inhibitor binding). -

Add 10

L Substrate/ATP mix to initiate. -

Incubate 60 min at RT.

-

-

Detection:

-

Add 20

L Kinase-Glo® (Promega) or ADP-Glo reagent. -

Read Luminescence.

-

-

Validation:

-

Positive Control: Staurosporine or CHIR99021.

-

Negative Control: No enzyme (background).

-

Z-Factor: Must be > 0.5 for valid assay.

-

Protocol B: Cellular -Catenin Stabilization (Western Blot)

Objective: Confirm cellular permeability and pathway engagement.

-

Cell Culture: HEK293T or SH-SY5Y cells seeded at

cells/well in 6-well plates. -

Treatment:

-

Starve cells (serum-free media) for 4 hours to reduce basal signaling.

-

Treat with GSK-3 Inhibitor II (1

M, 5 -

Control: DMSO (Vehicle) and LiCl (20 mM) as a positive reference.

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Immunoblotting:

-

Primary Ab: Anti-Active

-Catenin (Non-phospho Ser33/37/Thr41) [Cell Signaling Tech #8814]. -

Loading Control: GAPDH or Total GSK-3

.

-

-

Result Interpretation:

-

A dose-dependent increase in "Active

-Catenin" band intensity confirms target engagement.

-

Comparative Data: Inhibitor Classes

Understanding where GSK-3 Inhibitor II fits in the broader landscape is crucial for experimental design.

| Compound | Class | Selectivity Profile | Primary Use Case |

| GSK-3 Inhibitor II | Oxadiazole | High (vs. CDKs) | Specific pathway dissection; Wnt activation. |

| LiCl (Lithium) | Metal Ion | Low (inhibits IMPase, etc.) | In vivo mood stabilization models; crude positive control. |

| SB-216763 | Maleimide | Moderate | Early stage drug discovery reference. |

| CHIR99021 | Aminopyrimidine | Very High | Stem cell reprogramming (gold standard). |

Note on Solubility: GSK-3 Inhibitor II is hydrophobic. Stock solutions in DMSO are stable at -20°C. Avoid aqueous buffers for stock storage to prevent precipitation or hydrolysis of the thioether linkage over long periods.

References

-

Saitoh, M., et al. (2009).[2][3] "Design, synthesis and structure–activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3

." Bioorganic & Medicinal Chemistry, 17(5), 2017-2029.[3] -

Martinez, A., et al. (2002). "Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation." Medicinal Research Reviews, 22(4), 373-384.

-

Santa Cruz Biotechnology. "GSK-3 Inhibitor II Product Data Sheet (CAS 478482-75-6)."

-

Merck/Calbiochem. "GSK-3 Inhibitor II - Technical Data."

Sources

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: GSK-3 Inhibitor II (TIBPO) Signaling & Validation

Topic: GSK-3 Inhibitor II (TIBPO) Downstream Signaling Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-3 Inhibitor II , chemically known as 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole (also referred to as TIBPO or Tip-oxadiazole ), is a potent, cell-permeable, and reversible inhibitor of Glycogen Synthase Kinase-3

This guide delineates the molecular mechanism of action, the specific downstream signaling architectures modulated by this inhibitor, and provides a validated experimental framework for confirming its activity in cellular models.

Molecular Mechanism of Action[2][3][4]

Binding Topology

GSK-3 Inhibitor II functions as an ATP-competitive inhibitor .[2] Structural analysis indicates that the oxadiazole core occupies the ATP-binding pocket of GSK-3

Selectivity Profile

The utility of GSK-3 Inhibitor II lies in its isoform specificity, allowing researchers to dissect the distinct roles of GSK-3

| Target Kinase | IC | Mechanism |

| GSK-3 | 390 nM | ATP-Competitive |

| GSK-3 | > 100 | Low Affinity |

| CDK2/Cyclin A | > 100 | No Inhibition |

| CDK5/p25 | > 100 | No Inhibition |

| PKA | > 100 | No Inhibition |

Table 1: Selectivity profile of GSK-3 Inhibitor II (TIBPO). Note the lack of cross-reactivity with CDKs, a common off-target liability of other GSK-3 inhibitors like Kenpaullone.

Core Downstream Signaling Architectures

The inhibition of GSK-3

The Canonical Wnt/ -Catenin Axis

In the absence of Wnt ligands, GSK-3

Effect of GSK-3 Inhibitor II:

-

Blockade: TIBPO binds the GSK-3

ATP pocket, preventing the phosphorylation of -

Stabilization: Unphosphorylated

-catenin accumulates in the cytosol. -

Translocation: Stabilized

-catenin translocates to the nucleus. -

Transcription: It displaces Groucho repressors and binds TCF/LEF transcription factors, driving the expression of genes like c-Myc, Cyclin D1, and Axin2.

The p53/Mitochondrial Axis

Unique to the specific "Tip-oxadiazole" structure, this inhibitor has been documented to modulate p53 signaling. GSK-3

-

Mechanism: TIBPO treatment reduces the levels of MDM2 and Bax , preventing p53-mediated mitochondrial permeabilization and subsequent apoptosis in specific neuronal contexts.

Visualization of Signaling Pathways

Figure 1: Mechanistic map of GSK-3 Inhibitor II action. Red lines indicate inhibition.[3] The primary outcome is the shift from

Experimental Validation Framework

To ensure scientific rigor, the activity of GSK-3 Inhibitor II must be validated using self-checking protocols. Merely adding the compound is insufficient; downstream readouts confirm target engagement.

Protocol 1: Assessment of -Catenin Stabilization (Western Blot)

Objective: Quantify the accumulation of non-phosphorylated (active)

Reagents:

-

GSK-3 Inhibitor II (Stock: 10 mM in DMSO).[4]

-

Primary Antibody: Anti-Non-Phospho-

-Catenin (Ser33/37/Thr41) or Total -

Loading Control: Anti-GAPDH or Anti-Lamin B1 (for nuclear fraction).

Workflow:

-

Seeding: Seed cells (e.g., HEK293 or SH-SY5Y) at

cells/well in 6-well plates. Allow 24h attachment. -

Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to reduce basal Wnt signaling noise.

-

Treatment:

-

Fractionation (Critical): Perform Nuclear/Cytosolic fractionation. Total lysis often masks the nuclear accumulation signal.

-

Blotting: Probe nuclear fractions for

-catenin.-

Success Criteria: A >3-fold increase in nuclear

-catenin band intensity in treated vs. control samples.

-

Protocol 2: In Vitro Kinase Activity Assay (Direct Validation)

Objective: Confirm direct inhibition of GSK-3

Workflow:

-

Reaction Mix: Recombinant human GSK-3

(5–10 ng), Substrate peptide (GS-1: YRRAAVPPSPSLSRHSSPHQSpEDEEE), and -

Inhibitor Titration: Prepare a 10-point dilution series of GSK-3 Inhibitor II (0.1 nM to 10

M). -

Incubation: Incubate kinase + inhibitor for 15 mins at Room Temp before adding ATP (allows binding to the pocket).

-

Initiation: Add ATP/Substrate mix. Incubate 30 mins at 30°C.

-

Readout: Measure incorporated phosphate. Plot dose-response curve to calculate IC

.

Experimental Workflow Diagram

Figure 2: Validation workflow. Fractionation is the critical step to avoid false negatives in

Troubleshooting & Optimization

-

Solubility: GSK-3 Inhibitor II is hydrophobic.[3] Stock solutions (10-25 mM) should be prepared in high-grade DMSO. If precipitation occurs in aqueous media, warm the media to 37°C before adding the inhibitor dropwise while vortexing.

-

Off-Target Effects: While selective for the

-isoform, concentrations >20 -

Time-Dependence:

-catenin stabilization is a slow process (requires protein accumulation). Short treatments (<4 hours) may fail to show significant Western Blot changes; 12–24 hours is optimal.

References

-

Martinez, A., et al. (2002). "GSK-3 inhibitors: a ray of hope for the treatment of Alzheimer's disease?" Journal of Medicinal Chemistry.

-

Plotkin, B., et al. (2003). "Insulin mimetic action of synthetic phosphorylated peptide inhibitors of glycogen synthase kinase-3." Journal of Pharmacology and Experimental Therapeutics.

-

Watcharasit, P., et al. (2003). "Glycogen synthase kinase-3beta (GSK3beta) binds to and promotes the actions of p53."[1] Journal of Biological Chemistry.

-

Cayman Chemical. (n.d.). "GSK3β Inhibitor II Product Information." Cayman Chemical Datasheet.

-

Santa Cruz Biotechnology. (n.d.). "GSK-3 Inhibitor II (CAS 478482-75-6)."[1] SCBT Product Data.

Sources

The Researcher's Guide to GSK-3 Inhibitor II (AR-A014418): A Tool for Interrogating Glycogen Synthase Kinase-3 Biology

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective utilization of GSK-3 Inhibitor II, also known as AR-A014418, as a potent and selective tool for studying the multifaceted roles of Glycogen Synthase Kinase-3 (GSK-3). This document provides not only the fundamental biochemical and pharmacological properties of AR-A014418 but also practical, field-proven insights into its application in cellular and in vivo models.

Introduction: The Central Role of GSK-3 and the Rationale for its Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical regulatory node in a vast array of cellular processes.[1] It is a key mediator in signaling pathways crucial for metabolism, cell proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK-3α and GSK-3β, are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and various cancers.[2] Consequently, the specific inhibition of GSK-3 has emerged as a powerful strategy to dissect its biological functions and to explore its therapeutic potential.

GSK-3 Inhibitor II (AR-A014418) is a selective pharmacological tool that has enabled significant advancements in our understanding of GSK-3-mediated signaling. This guide will provide a detailed exploration of its properties and applications.

GSK-3 Inhibitor II (AR-A014418): A Molecular Profile

AR-A014418 is a potent, ATP-competitive inhibitor of GSK-3.[3] Its selectivity for GSK-3 over other kinases is a key attribute that underpins its utility as a research tool.

| Property | Value | Reference |

| Synonyms | AR-A014418, GSK-3β Inhibitor VIII | [4] |

| CAS Number | 487021-52-3 | [5] |

| Molecular Formula | C₁₄H₁₃N₃O₄S | [4] |

| Molecular Weight | 308.31 g/mol | [4] |

| Mechanism of Action | ATP-competitive | [3] |

| IC₅₀ (GSK-3β) | 104 nM | [5] |

| Kᵢ (GSK-3β) | 38 nM | [5] |

| Solubility | >15.4 mg/mL in DMSO | [6] |

Selectivity Profile: A critical aspect of any kinase inhibitor is its specificity. AR-A014418 has been demonstrated to be highly selective for GSK-3. In a panel of 26 other kinases, including the closely related cyclin-dependent kinases cdk2 and cdk5, AR-A014418 showed no significant inhibition at concentrations up to 100 µM.[7][8] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of GSK-3.

Key Signaling Pathways Modulated by AR-A014418

The inhibition of GSK-3 by AR-A014418 leads to the modulation of several critical signaling cascades. Understanding these pathways is fundamental to designing and interpreting experiments using this inhibitor.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a cornerstone of embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by compounds like AR-A014418 is expected to mimic Wnt signaling by preventing β-catenin phosphorylation, leading to its accumulation and translocation to the nucleus to activate target gene expression.[9]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, is a key downstream effector of PI3K. One of the critical functions of activated Akt is to phosphorylate and inactivate GSK-3β. By directly inhibiting GSK-3, AR-A014418 can protect cells from apoptosis induced by the inhibition of the PI3K/Akt survival pathway.[3][7]

Tau Phosphorylation in Neurobiology

In the context of neurodegenerative diseases such as Alzheimer's, the hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark. GSK-3β is one of the primary kinases responsible for phosphorylating tau. AR-A014418 has been shown to effectively inhibit the phosphorylation of tau at GSK-3-specific sites in cellular models, highlighting its utility in studying the mechanisms of tauopathies.[3][7]

Practical Guide to Using AR-A014418 in Research

The successful application of AR-A014418 hinges on meticulous experimental design and execution. This section provides detailed protocols and considerations for its use.

Preparation and Storage of AR-A014418

Stock Solution Preparation:

-

AR-A014418 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of 50 mM or higher.[3]

-

To prepare a 50 mM stock solution, dissolve 15.415 mg of AR-A014418 (MW: 308.31) in 1 mL of anhydrous, cell culture-grade DMSO.

-

For higher concentrations, gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

-

Solid AR-A014418 should be stored at -20°C for up to 3 years.[4]

-

Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to one year.[5][6] It is recommended to use freshly prepared working solutions for experiments.[5]

In Vitro Cell-Based Assays

Working Concentrations: The optimal working concentration of AR-A014418 will vary depending on the cell type and the specific biological question being addressed.

-

For inhibiting tau phosphorylation in 3T3 fibroblasts, an IC₅₀ of 2.7 µM has been reported.[5]

-

In pancreatic cancer cell lines (BxPC-3, HUPT3, MIAPaCa-2), IC₅₀ values for growth inhibition after 72 hours of treatment ranged from 14 µM to 29 µM.[4]

-

In glioma cell lines (U373 and U87), a dose-dependent inhibition of cell viability was observed between 25-100 µM after 48 hours.

-

It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Protocol for Treating Cells in Culture:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, prepare fresh working solutions of AR-A014418 by diluting the DMSO stock solution in a complete culture medium.

-

Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of AR-A014418 or vehicle control.

-

Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) before proceeding with downstream analysis.

Validating GSK-3 Inhibition: Western Blot Analysis

A fundamental step in using any kinase inhibitor is to verify its on-target effect within the experimental system. For AR-A014418, this can be achieved by assessing the phosphorylation status of GSK-3 itself or its downstream targets.

Protocol for Western Blotting of Phospho-GSK-3:

-

Cell Lysis: After treatment with AR-A014418, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK-3α (Tyr279)/β (Tyr216) (active form) and total GSK-3α/β overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated GSK-3 levels to the total GSK-3 levels to determine the extent of inhibition. A decrease in the p-GSK-3 (active) signal relative to the total GSK-3 signal in AR-A014418-treated cells compared to the vehicle control indicates successful target engagement.

In Vivo Studies

AR-A014418 has been utilized in various animal models to investigate the in vivo consequences of GSK-3 inhibition.

Vehicle Formulation and Administration:

-

For Intraperitoneal (i.p.) Injection: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] To prepare, the DMSO stock is first mixed with PEG300, followed by the addition of Tween-80, and finally saline. This solution should be prepared fresh.[5] Another formulation for injection involves 5% DMSO and 95% corn oil.[4]

-

For Oral Administration: A homogeneous suspension can be prepared in CMC-Na (carboxymethylcellulose sodium).[4]

Dosage: The dosage will depend on the animal model and the intended therapeutic effect.

-

In a mouse model of amyotrophic lateral sclerosis (ALS), i.p. injections of 0-4 mg/kg were used.[5]

-

In a rat model for antidepressant effects, subacute i.p. injections of 30 µmol/kg were effective.[6]

-

In a mouse model of neuropathic pain, i.p. administration of 0.01-1 mg/kg showed antihyperalgesic effects.

It is imperative to conduct preliminary dose-finding studies to establish the optimal and well-tolerated dose for your specific in vivo model.

Cytotoxicity and Off-Target Considerations

While AR-A014418 is highly selective, it is essential to be aware of its potential cytotoxic effects, especially at higher concentrations.

| Cell Line | Assay | Incubation Time | IC₅₀ | Reference |

| BxPC-3 (human pancreatic cancer) | MTS | 72 h | 14 µM | [4] |

| HUPT3 (human pancreatic cancer) | MTS | 72 h | 22 µM | [4] |

| MIAPaCa-2 (human pancreatic cancer) | MTS | 72 h | 29 µM | [4] |

| U87 (human glioblastoma) | MTT | 48 h | ~50 µM | |

| U373 (human glioblastoma) | MTT | 48 h | >50% viability at 50 µM |

Notably, concentrations up to 25 µM showed no significant effect on the growth of normal human mammary epithelial cells (HMEC) and embryonic lung fibroblasts (WI38), suggesting a degree of selectivity for cancer cells in some contexts.[3]

Conclusion

GSK-3 Inhibitor II (AR-A014418) is an invaluable tool for dissecting the intricate biology of GSK-3. Its high selectivity and proven efficacy in both in vitro and in vivo models make it a cornerstone for research in neurobiology, oncology, and metabolic diseases. By understanding its molecular characteristics and adhering to rigorous experimental protocols as outlined in this guide, researchers can confidently employ AR-A014418 to illuminate the diverse roles of GSK-3 and pave the way for novel therapeutic strategies.

References

-

Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. National Institutes of Health. [Link]

-

Premise and peril of Wnt signaling activation through GSK-3β inhibition. PubMed Central. [Link]

-

AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors. PMC. [Link]

-

Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. [Link]

-

Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. PubMed. [Link]

-

Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. PubMed. [Link]

-

AR-A014418 specifically inhibits GSK3. A, the chemical structure of... ResearchGate. [Link]

-

Intracellular Signals Activated by Canonical Wnt Ligands Independent of GSK3 Inhibition and β-Catenin Stabilization. MDPI. [Link]

-

Novel GSK-3 Inhibitors for Treating CNS Disorders. YouTube. [Link]

-

Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. PubMed Central. [Link]

-

Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action. PubMed. [Link]

-

GSK-3. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: GSK-3 Inhibitor II in Metabolic Disorder Studies

Executive Summary

GSK-3 Inhibitor II (2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole) represents a critical tool in metabolic research, specifically for dissecting the insulin signaling cascade and glycogen metabolism. Unlike non-specific lithium salts or broad-spectrum kinase inhibitors, GSK-3 Inhibitor II offers isoform-selective potency for GSK-3

This guide details the application of GSK-3 Inhibitor II in studying Type 2 Diabetes (T2D) and insulin resistance. It moves beyond basic descriptions to provide a self-validating experimental framework, addressing the compound's specific solubility challenges and its mechanistic role in "inhibiting the inhibitor" to restore metabolic homeostasis.

Molecular Profile & Technical Specifications[1][2][3][4]

Chemical Identity & Selectivity

Researchers must distinguish this compound from similarly named reagents. "GSK-3 Inhibitor II" (Roman numeral) refers to the Oxadiazole derivative.[1]

| Feature | Specification |

| IUPAC Name | 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole |

| Common Aliases | TIBPO; Tip-oxadiazole |

| CAS Number | 478482-75-6 |

| Molecular Weight | 395.22 g/mol |

| Target | Glycogen Synthase Kinase-3 |

| Potency (IC | 390 nM (GSK-3 |

| Cell Permeability | High (Cell-permeable) |

CRITICAL TECHNICAL NOTE: Do not confuse this with "GSK-3

Inhibitor 2" (Arabic numeral), which often refers to an acylaminopyridine (CAS 1702428-31-6) with different kinetics. Always verify the CAS number (478482-75-6) before procurement.

Solubility & Reconstitution

GSK-3 Inhibitor II is highly hydrophobic. Improper reconstitution is the primary cause of experimental failure (precipitation in media).

-

Primary Solvent: DMSO (Dimethyl sulfoxide).

-

Solubility Limit: ~3 mg/mL in DMSO; ~10 mg/mL in DMF.[2]

-

Aqueous Solubility: Negligible (< 0.1 mg/mL in PBS).

-

Storage: Stock solutions (10 mM in DMSO) are stable at -20°C for 3 months. Avoid freeze-thaw cycles.

Mechanistic Action: The "Double Negative" Regulation

In metabolic disorders, GSK-3

The Therapeutic Logic:

-

Normal State: Insulin

Akt -

Diabetic State: Insulin resistance prevents Akt activation

GSK-3 -

Inhibitor II Intervention: Directly binds GSK-3

Visualization: The Signaling Cascade

The following diagram illustrates the precise intervention point of GSK-3 Inhibitor II within the insulin signaling pathway.

Caption: GSK-3 Inhibitor II bypasses insulin resistance by directly blocking GSK-3

Experimental Framework: In Vitro Validation

To validate the metabolic efficacy of GSK-3 Inhibitor II, a Glucose Uptake Assay in insulin-resistant models (e.g., HepG2 hepatocytes or L6 myotubes) is the gold standard.

Protocol: Glucose Uptake in HepG2 Cells

Objective: Measure the ability of GSK-3 Inhibitor II to stimulate glucose uptake in the absence of effective insulin signaling.

Reagents:

-

HepG2 cells (ATCC HB-8065).

-

Differentiation Media: DMEM + 10% FBS.

-

Starvation Media: Serum-free DMEM (low glucose).

-

Tracer: 2-NBDG (Fluorescent glucose analog) or [3H]-2-Deoxyglucose.

-

GSK-3 Inhibitor II Stock: 10 mM in DMSO.[1]

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells in 96-well black plates (clear bottom) at

cells/well. Culture for 24h. -

Induction of Insulin Resistance (Optional but Recommended): Treat cells with Palmitate (0.25 mM) or High Glucose (30 mM) for 24h to mimic T2D conditions.

-

Serum Starvation: Wash cells 2x with PBS. Incubate in Starvation Media for 3-4 hours.

-

Drug Treatment:

-

Control: DMSO (0.1% final concentration).

-

Positive Control: Insulin (100 nM).

-

Experimental: GSK-3 Inhibitor II (Dose curve: 100 nM, 500 nM , 1

M, 5 -

Note: Pre-incubate with inhibitor for 30-60 minutes before adding tracer.

-

-

Uptake Phase: Add 2-NBDG (100

M final) to all wells. Incubate for 30 minutes at 37°C. -

Termination: Wash cells 3x with ice-cold PBS to stop uptake.

-

Readout: Measure fluorescence (Ex/Em: 465/540 nm) on a microplate reader.

Molecular Validation (Western Blot)

Mere glucose uptake is insufficient; you must prove the mechanism.

-

Target: Phospho-Glycogen Synthase (Ser641) .

-

Expected Result: GSK-3 Inhibitor II treatment should decrease p-GS (Ser641) levels (indicating activation of GS), inversely correlating with glucose uptake.

-

Secondary Target:

-Catenin (Total). GSK-3 inhibition prevents

Experimental Framework: In Vivo Considerations

Using GSK-3 Inhibitor II in animal models (e.g., ob/ob mice) requires strict attention to pharmacokinetics due to its lipophilicity.

Formulation for Injection

Water/PBS formulation will fail. Use a co-solvent system.[5]

-

Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (or Water).

-

Preparation: Dissolve Inhibitor II in DMSO first. Add PEG-400 and vortex. Slowly add Saline while vortexing.

-

Route: Intraperitoneal (IP) injection.

-

Typical Dose: 2 - 10 mg/kg body weight.

Workflow Visualization

Caption: Standardized workflow for validating GSK-3 Inhibitor II activity in metabolic assays.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Rapid addition of DMSO stock to aqueous media. | Dilute stock in a small volume of intermediate solvent or add dropwise while vortexing media. Keep final DMSO < 0.1%. |

| No Effect on Glucose Uptake | Insufficient incubation time or high basal glucose. | Ensure cells are serum/glucose-starved for at least 3 hours. Use Krebs-Ringer Phosphate Buffer (KRP) instead of media for the uptake phase. |

| Cell Toxicity | Off-target effects or DMSO toxicity. | Perform an MTT assay. If toxicity is observed >10 |

| High Background (Western) | Non-specific antibody binding. | Use phospho-specific antibodies verified for the specific Ser641 site on Glycogen Synthase. |

References

- Plotkin, B., et al. (2003). Insulin mimetic action of synthetic GSK-3 inhibitors. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for GSK-3 inhibition in diabetes).

- MacAulay, K., & Woodgett, J. R. (2008). Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes. Expert Opinion on Therapeutic Targets. (Review of mechanism).

Sources

Methodological & Application

Application Note: Temporal Optimization of GSK-3 Inhibitor II Treatment in Primary Cell Culture

Abstract & Core Directive

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active kinase acting as a "brake" on multiple anabolic and proliferation pathways, most notably Wnt/

However, in primary cells —unlike robust immortalized cell lines—the duration of treatment is a critical determinant of fate. A "pulse" treatment often induces differentiation (e.g., osteogenesis, neurogenesis), while "continuous" treatment preserves stemness or induces apoptosis due to

Mechanistic Basis: The Temporal Paradox

To optimize treatment duration, one must understand the signal accumulation kinetics. GSK-3 Inhibitor II functions by stabilizing

-

Basal State (No Inhibitor): GSK-3

phosphorylates -

Inhibited State (Treatment):

-catenin accumulates in the cytoplasm, translocates to the nucleus, and binds TCF/LEF transcription factors.

The Risk: Primary cells possess rigid checkpoint controls. Excessive nuclear accumulation of

Visualization: Mechanism of Action[2]

Figure 1: Molecular mechanism. GSK-3 Inhibitor II blocks the phosphorylation of Beta-catenin, allowing it to escape the destruction complex and activate gene transcription in the nucleus.

Experimental Protocols

Protocol A: Pulse Treatment (Differentiation Induction)

Application: Directing lineage specification (e.g., Mesoderm induction in ESCs, Osteogenesis in MSCs). Critical Factor: The "Washout."[2] GSK-3 Inhibitor II is reversible; failure to wash thoroughly results in low-level residual inhibition that confuses lineage commitment.

-

Preparation:

-

Reconstitute GSK-3 Inhibitor II in high-grade DMSO to a stock of 10 mM .

-

Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

Seeding:

-

Seed primary cells (e.g., MSCs) at moderate density (5,000 cells/cm²). Allow 24h for attachment.

-

-

Treatment (T=0):

-

Dilute stock to 1–3 µM in pre-warmed culture media.

-

Note: DMSO concentration must remain <0.1% (v/v).

-

-

Incubation Window:

-

Incubate for 24 to 48 hours .

-

Checkpoint: Do not exceed 48h for differentiation pulses; prolonged Wnt activation often blocks terminal differentiation.

-

-

The Washout (T=24/48h):

-

Aspirate media containing the inhibitor.

-

Wash 1: Add warm PBS (w/o Ca/Mg), rock gently, aspirate immediately.

-

Wash 2: Add basal media, incubate for 10 minutes, aspirate.

-

Final: Add differentiation media (inhibitor-free).

-

Protocol B: Continuous Maintenance (Stemness/Expansion)

Application: Maintaining naïve pluripotency (ESCs) or expanding T-cell memory subsets (Tscm). Critical Factor: Compound Stability.[3] Maleimides are susceptible to hydrolysis in aqueous media over time.

-

Dosing:

-

Apply GSK-3 Inhibitor II at 0.5 – 1.0 µM . (Lower dose than pulse to prevent toxicity).

-

-

Media Refreshment:

-

Every 24 Hours: You must replace the media with fresh inhibitor-containing media.

-

Reasoning: The effective concentration of GSK-3 Inhibitor II drops significantly after 24h at 37°C due to chemical instability and cellular metabolism.

-

-

Passaging:

-

Maintain treatment during passaging to prevent spontaneous differentiation during the stress of detachment.

-

Optimization Framework: Duration by Cell Type

The following table summarizes optimal treatment windows derived from aggregate application data.

| Primary Cell Type | Goal | Conc. (µM) | Duration | Rationale |

| Neural Progenitors | Neuroprotection | 0.5 - 1.0 | 4 - 12 Hours | Short inhibition prevents excitotoxicity; long inhibition alters polarity. |

| Mesenchymal SCs | Osteogenesis | 2.0 - 3.0 | 24 - 48 Hours | "Pulse" activates Runx2; continuous inhibition blocks maturation. |

| CD8+ T-Cells | Memory Expansion | 1.0 - 2.0 | 3 - 5 Days | Continuous low-dose mimics Wnt-driven "stemness" (Tscm phenotype). |

| Hepatocytes | Proliferation | 3.0 | 24 Hours | Transient Wnt activation forces cell cycle entry (G0 -> G1). |

Visualization: Experimental Workflow

Figure 2: Decision tree for treatment duration. Protocol A (Red) utilizes a washout step to trigger differentiation. Protocol B (Green) requires daily replenishment for stability.

Troubleshooting & Quality Control

Signs of Toxicity (Over-treatment)

If duration exceeds the tolerance of your specific primary cell donor:

-

Morphology: Cytoplasmic vacuolization is an early sign of GSK-3 inhibitor toxicity in adherent cells.

-

Detachment: In neuronal cultures, neurite retraction followed by detachment suggests excitotoxic over-stimulation of the Wnt pathway.

-

Apoptosis: Verify using Annexin V staining. If >15% apoptosis occurs, reduce duration by 50% rather than reducing concentration.

Comparison with CHIR99021

While GSK-3 Inhibitor II (Indolylmaleimide) is highly specific, CHIR99021 (Aminopyrimidine) is often cited as more potent.

-

Why use Inhibitor II? It is often preferred in metabolic studies and specific neuro-protection assays where the ultra-high potency of CHIR99021 might cause immediate "Wnt-overdose" toxicity in sensitive primary isolates.

-

Conversion: 1 µM CHIR99021

3–5 µM GSK-3 Inhibitor II regarding Wnt activation amplitude.

References

-

Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription." Chemistry & Biology, 7(10), 793-803.

-

Sato, N., et al. (2004). "Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor." Nature Medicine, 10, 55-63.

-

Gattinoni, L., et al. (2009). "Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells." Nature Medicine, 15, 808–813.

-

Calbiochem (Merck) Technical Data Sheet. "GSK-3 Inhibitor II - CAS 160301-24-8."

Sources

GSK-3 Inhibitor II: A Comprehensive Guide to Solubility and Stock Solution Preparation

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the solubility characteristics and proper preparation of stock and working solutions of GSK-3 Inhibitor II. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of results.

Introduction: The Role of GSK-3 in Cellular Signaling

Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes.[2][3] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signaling pathways, such as the insulin and Wnt signaling pathways.[4][5] Dysregulation of GSK-3 activity has been implicated in a variety of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer.[1][3] Consequently, small molecule inhibitors of GSK-3, such as GSK-3 Inhibitor II, are valuable tools for investigating cellular signaling and for potential therapeutic development.[3][5]

GSK-3 inhibitors can modulate signaling pathways by preventing the phosphorylation of downstream substrates.[6] For instance, in the Wnt signaling pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[6][7] Inhibition of GSK-3 prevents β-catenin phosphorylation, leading to its accumulation and the activation of target genes involved in cell proliferation and differentiation.[6]

GSK-3 Inhibitor II: Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of GSK-3 Inhibitor II is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 313.42 g/mol | [8] |

| Formula | C₁₇H₁₉N₃OS | [8] |

| Appearance | Solid, White to yellow powder | [8] |

| Solubility (in vitro) | DMSO: ≥ 12.5 mg/mL (≥ 39.88 mM) | [8] |

| Ethanol: Slightly or not soluble | [9] | |

| Water: Slightly or not soluble | [9] |

Note: The solubility in DMSO can be enhanced with ultrasonication and gentle warming (up to 60°C). It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[8]

Experimental Protocols

Part 1: Preparation of a Concentrated Stock Solution in DMSO

The following protocol details the preparation of a 10 mM stock solution of GSK-3 Inhibitor II in DMSO. This concentrated stock is the foundation for preparing working solutions for various applications.

Rationale: DMSO is the recommended solvent for creating a concentrated stock solution due to the inhibitor's high solubility in it.[8] Preparing a high-concentration stock allows for minimal solvent carryover into the final experimental system, which is crucial as DMSO can have cytotoxic effects at higher concentrations.[10][11]

Materials:

-

GSK-3 Inhibitor II (lyophilized powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Protocol:

-

Pre-handling of Lyophilized Powder: Before opening, briefly centrifuge the vial of GSK-3 Inhibitor II to ensure all the powder is at the bottom.[12] This is especially important for small quantities that may not be readily visible.[13]

-

Calculation of Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For example, to prepare a 10 mM stock from 5 mg of GSK-3 Inhibitor II: Volume (L) = 0.005 g / (0.010 mol/L * 313.42 g/mol ) = 0.001595 L = 1.595 mL Online reconstitution calculators are also available for convenience.

-

Reconstitution: a. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the vial containing the GSK-3 Inhibitor II powder.[13] b. Tightly cap the vial and vortex thoroughly for at least 2 minutes to facilitate dissolution. c. If the inhibitor does not fully dissolve, sonicate the vial in an ultrasonic bath for 10-15 minutes.[9] d. If necessary, gentle warming in a water bath or on a heat block (not exceeding 60°C) can be applied to aid dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes.[9][14] This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[15] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][14]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution of GSK-3 Inhibitor II.

Part 2: Preparation of Working Solutions for In Vitro Experiments

Working solutions are diluted from the concentrated stock solution to the final concentration required for the specific assay (e.g., cell culture).

Rationale: Serial dilution is necessary to achieve the low micromolar or nanomolar concentrations typically used in cell-based assays. It is critical to perform the initial dilutions in the same solvent as the stock solution (DMSO) before further dilution in aqueous media to prevent precipitation of the compound.

Materials:

-

Concentrated GSK-3 Inhibitor II stock solution (e.g., 10 mM in DMSO)

-

Anhydrous, sterile DMSO

-

Sterile cell culture medium or appropriate aqueous buffer

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Intermediate Dilutions in DMSO: It is recommended to first prepare an intermediate dilution of the stock solution in DMSO. For example, to prepare a 1 mM intermediate stock from a 10 mM stock, dilute the 10 mM stock 1:10 in DMSO.

-

Final Dilution in Aqueous Medium: a. Determine the final desired concentration of GSK-3 Inhibitor II in your experiment. b. Calculate the volume of the intermediate stock solution needed. A common practice is to ensure the final concentration of DMSO in the cell culture medium is less than 0.1% (v/v) to minimize solvent toxicity.[11] c. Slowly add the calculated volume of the intermediate DMSO stock solution to the pre-warmed cell culture medium or buffer while gently vortexing or swirling.[9] This gradual addition helps to prevent precipitation. d. For example, to prepare 1 mL of a 10 µM working solution in cell culture medium from a 1 mM intermediate stock:

- Use the C1V1 = C2V2 formula: (1000 µM)(V1) = (10 µM)(1000 µL)

- V1 = 10 µL

- Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. The final DMSO concentration will be 1%. If a lower DMSO concentration is required, a more dilute intermediate stock should be prepared.

Mechanism of Action: GSK-3 Inhibition

GSK-3 is a constitutively active kinase that is inhibited by upstream signals. A key regulatory mechanism is the phosphorylation of an N-terminal serine residue (Ser9 on GSK-3β and Ser21 on GSK-3α) by kinases such as Akt.[2] This phosphorylation creates a pseudosubstrate that occupies the substrate-binding pocket, thus inhibiting GSK-3 activity.[2] GSK-3 Inhibitor II, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of GSK-3, preventing the transfer of a phosphate group to its substrates.[5] This leads to the modulation of various signaling pathways.

Caption: GSK-3 is inhibited by Akt phosphorylation or by small molecule inhibitors.

Conclusion

The proper handling, solubilization, and storage of GSK-3 Inhibitor II are paramount for obtaining reliable and reproducible experimental data. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently utilize this potent inhibitor to investigate the multifaceted roles of GSK-3 in health and disease.

References

- Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 4, 32.

-

Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (2024). Glycogen synthase kinase 3. Retrieved from [Link]

- Liberman, Z., & Eldar-Finkelman, H. (2021). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. International Journal of Molecular Sciences, 22(2), 796.

- Wadhwa, R., et al. (2020). Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors. Current Topics in Medicinal Chemistry, 20(17), 1522-1534.

- Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32.

- Zhang, J., & Pikal, M. J. (2021). Practical advice in the development of a lyophilized protein drug product. American Pharmaceutical Review, 24(5).

- Mai, W., et al. (2005). Inhibition of GSK-3 beta activity attenuates proliferation of human colon cancer cells in rodents. International Journal of Cancer, 117(5), 723-730.

-

Chen, Y. R., & Wang, X. (2002). Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. ResearchGate. Retrieved from [Link]

- Thuy, T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(4), 2236-2244.

- Pop C., et al. (2016). Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Journal of Biological Chemistry, 291(40), 20974-20986.

-

Future Fields. (2022, August 8). How to Reconstitute Lyophilized Proteins. YouTube. Retrieved from [Link]

- Kozikowski, B. A., et al. (2003). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 225, 129-142.

- Genentech, Inc. (2020). Method for reducing reconstitution time of spray-dried protein formulations. Google Patents.

-

ResearchGate. (n.d.). Schematic representation of GSK‐3β signaling pathways and activity regulation. Retrieved from [Link]

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

Sources

- 1. GSK-3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 4. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.selleckchem.com [file.selleckchem.com]

- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. captivatebio.com [captivatebio.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: A Researcher's Guide to the Effective Use of GSK-3 Inhibitor II and its Vehicle Control

Preamble: The Imperative of Controls in Kinase Inhibition Studies

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways, including those governing metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in diseases ranging from Alzheimer's and type 2 diabetes to cancer.[1] Small molecule inhibitors are indispensable tools for dissecting the complex roles of GSK-3. However, the integrity of any experiment hinges on a foundational principle: distinguishing the specific effect of the inhibitor from any confounding variables. This guide provides a comprehensive framework for the scientifically rigorous application of GSK-3 Inhibitor II, with a deep focus on the rationale and implementation of the indispensable vehicle control.

Section 1: Characterization of GSK-3 Inhibitor II

GSK-3 Inhibitor II, also known as TIBPO or 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1][3]-oxadiazole, is a potent inhibitor of the GSK-3β isoform.[4] Understanding its fundamental properties is the first step toward successful experimentation.

Table 1: Physicochemical Properties of GSK-3 Inhibitor II

| Property | Value | Source |

| CAS Number | 478482-75-6 | [4][5] |

| Molecular Formula | C₁₄H₁₀IN₃OS | [4][5] |

| Molecular Weight | 395.2 g/mol | [4][5] |

| Purity | ≥95% | [4][5] |

| Solubility | DMSO: 3 mg/mLDMF: 10 mg/mL | [5] |

| Formulation | Crystalline solid | [5] |

Section 2: The Vehicle Control: More Than Just a Solvent

The purpose of a vehicle control is to isolate the pharmacological effect of the inhibitor from the physiological effect of the solvent used to deliver it. Dimethyl sulfoxide (DMSO) is the most common solvent for GSK-3 Inhibitor II due to the inhibitor's poor aqueous solubility.[5] However, DMSO is not biologically inert and can exert its own effects on cellular processes, including growth, differentiation, and even kinase signaling.[6][7][8] Therefore, the vehicle control is arguably the most critical control in the experiment.

Scientist's Note: The fundamental principle is that the vehicle control group must be treated with the exact same concentration of the vehicle (e.g., DMSO) as the experimental group receiving the highest dose of the inhibitor.[8][9] This ensures that any observed effects in the inhibitor-treated group, beyond what is seen in the vehicle control group, can be confidently attributed to the inhibitor itself.

Table 2: Recommended Maximum Final DMSO Concentrations in Experimental Systems

| Experimental System | Recommended Max. Final DMSO Concentration | Rationale & Considerations |

| Standard Cell Culture (in vitro) | ≤ 0.1% (v/v) | Considered safe for most cell lines with minimal impact on viability or signaling.[10] However, always perform a dose-response curve with DMSO alone on your specific cell line to confirm the no-effect concentration.[7] |

| Sensitive Cell Types (e.g., Stem Cells, Primary Neurons) | ≤ 0.05% (v/v) | These cells can be more susceptible to DMSO-induced differentiation or toxicity. |

| In vivo (Rodent Models) | Varies by formulation and route | For formulations involving co-solvents like PEG300 and Tween-80, DMSO is often kept at 5-10%. The final concentration must be optimized for solubility and animal tolerance.[11] |

Section 3: Core Protocols for In Vitro Application

Preparation of Stock Solutions

Rationale: Preparing a concentrated stock solution in 100% DMSO allows for minimal final vehicle concentration when diluted into aqueous cell culture media. It also allows for convenient and accurate serial dilutions.

Protocol:

-

Calculate Required Mass: To prepare a 10 mM stock solution of GSK-3 Inhibitor II (MW: 395.2 g/mol ), use the formula: Mass (mg) = 10 mM * 395.2 g/mol * Volume (L). For 1 mL, this is 3.95 mg.

-

Dissolution: Aseptically add the calculated mass of GSK-3 Inhibitor II to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for a 10 mM stock).

-

Ensure Complete Solubilization: Vortex thoroughly. Gentle warming (to 37°C) or brief sonication may be required to fully dissolve the compound. Visually inspect for any particulates.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

Experimental Workflow for Cell Culture Treatment

Rationale: This workflow is designed to systematically compare the effects of the inhibitor against all necessary controls, allowing for unambiguous data interpretation.

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.

-

Preparation of Working Solutions:

-

Thaw one aliquot of the GSK-3 Inhibitor II stock solution and the pure DMSO vehicle.

-

Perform serial dilutions of the inhibitor stock in complete cell culture medium to achieve the desired final concentrations (e.g., 2X the final concentration).

-

Crucially, prepare the vehicle control working solution by diluting the pure DMSO in medium to the same final concentration present in the highest concentration of the inhibitor. For example, if your highest inhibitor dose is a 1:1000 dilution of the DMSO stock, your vehicle control must also be a 1:1000 dilution of DMSO in medium.[10]

-

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the prepared working solutions to the appropriate wells:

-

Group 1 (Untreated Control): Add fresh medium only.

-

Group 2 (Vehicle Control): Add the vehicle control working solution.

-

Group 3+ (Inhibitor Treatment): Add the inhibitor working solutions at various concentrations.

-

-

-

Incubation: Return the plates to the incubator for the desired experimental duration.

-

Endpoint Analysis: Harvest cells for downstream analysis (e.g., Western blotting, qPCR, viability assays).

Section 4: Visualization of Concepts and Workflows

Diagram: The Logic of Experimental Controls

Caption: Logic diagram illustrating how the vehicle control isolates the specific effect of the inhibitor.

Diagram: In Vitro Experimental Workflow

Caption: Step-by-step workflow for a typical in vitro cell treatment experiment.

Section 5: Data Interpretation & Troubleshooting

Table 3: Troubleshooting Common Experimental Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High toxicity/cell death in all treated wells, including vehicle control. | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the maximum non-toxic concentration. Ensure final DMSO concentration never exceeds this limit.[7] |

| No observable effect of the inhibitor, even at high concentrations. | 1. Inhibitor has degraded.2. Insufficient incubation time.3. Target is not active in the chosen cell line. | 1. Use a fresh aliquot of inhibitor; verify proper storage. Consider testing inhibitor stability in media over time.[13]2. Perform a time-course experiment (e.g., 1, 6, 24 hours).3. Confirm GSK-3 expression and activity in your cells via Western blot for total and phosphorylated substrates. |

| Unexpected biological activity observed in the vehicle control group. | DMSO is exerting a biological effect. | This is why the vehicle control is essential.[8] Your primary comparison must be between the inhibitor-treated group and the vehicle control group, not the untreated group. Report any vehicle effects observed. |

| Inhibitor precipitates out of solution when added to culture media. | The final concentration of the inhibitor exceeds its solubility limit in aqueous media. | Decrease the final concentration of the inhibitor. Ensure the DMSO stock is fully dissolved before diluting into media. Prepare working solutions fresh and use immediately. |

Section 6: References

-

GSK-3 - Wikipedia. [Link]

-

GSK3 Signaling Pathway - Creative Diagnostics. [Link]

-

Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway. Cells. [Link]

-

The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnic & Histochemistry. [Link]

-

How to do proper DMSO control for cell culture drug treatments? - ResearchGate. [Link]

-

How to use DMSO as vehicle for LX-2 cell culture TGF-B1 treatment? - ResearchGate. [Link]

-

Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. [Link]

-

Small molecule inhibitors: drug-drug interactions and challenges - Consensus. [Link]

Sources

- 1. GSK-3 - Wikipedia [en.wikipedia.org]

- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. GSK-3 Inhibitor II | CAS 478482-75-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GSK-3β inhibitor 22 | GSK-3 | 1005199-84-7 | Invivochem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Measurement of GSK-3 Inhibition in Cells Treated with GSK-3 Inhibitor II

Introduction & Mechanistic Basis[1][2]

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase with two isoforms (

GSK-3 Inhibitor II (2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole) is a cell-permeable, potent inhibitor of GSK-3

Critical Compound Identification

Commercial nomenclature for GSK-3 inhibitors varies significantly. This protocol is designed for GSK-3 Inhibitor II corresponding to the oxadiazole structure.[2][3]

| Feature | Specification |

| Chemical Name | 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole |

| Common ID | GSK-3 Inhibitor II (Calbiochem/Merck nomenclature) |

| CAS Number | 478482-75-6 |

| Target | GSK-3 |

| Mechanism | ATP-competitive inhibition (reversibly binds the ATP pocket) |

The Measurement Paradox

A common error in evaluating small-molecule GSK-3 inhibitors is measuring the phosphorylation of GSK-3 itself (e.g., at Ser9 or Ser21).

-

Incorrect Readout: p-GSK-3

(Ser9).[4] This site is phosphorylated by upstream kinases (like Akt) to inhibit GSK-3.[2] A small molecule inhibitor binding the ATP pocket does not directly alter Ser9 phosphorylation unless it triggers a feedback loop. -

Correct Readout: Phosphorylation status of downstream substrates (e.g.,

-catenin, Glycogen Synthase, Tau). Effective inhibition results in reduced phosphorylation of these targets or accumulation of proteins normally marked for degradation (e.g.,

Experimental Design Strategy

Cell Line Selection

-

Wnt-Responsive Lines: HEK293T, SW480, or L-cells are ideal for monitoring

-catenin stabilization. -

Neuronal Models: SH-SY5Y cells are preferred if measuring Tau phosphorylation (e.g., at Ser396).

Controls

-

Negative Control: 0.1% DMSO (Vehicle).

-

Positive Control: CHIR99021 (highly potent,

nM) or LiCl (10-20 mM, a classic but less specific inhibitor). Using a distinct chemical class as a positive control validates the assay dynamic range.

Dose & Time Optimization

-

Concentration Range: Although the cell-free

is nanomolar, cellular potency is often lower due to membrane permeability and ATP competition.-

Recommended Test Range: 0.1

M – 10 -

Standard Effective Dose:5 – 10

M .

-

-

Incubation Time:

-

Phosphorylation events (p-GS, p-Tau): 1 – 4 hours.

-

Protein Accumulation (Total

-catenin): 6 – 24 hours.[5]

-

Visualization of Signaling Logic

The following diagram illustrates the Wnt/GSK-3 signaling axis and the specific intervention point of GSK-3 Inhibitor II.

Caption: Mechanism of Action.[6] GSK-3 Inhibitor II blocks the catalytic activity of GSK-3, preventing the phosphorylation and subsequent degradation of

Protocol: Preparation and Treatment

Reagents

-

GSK-3 Inhibitor II (TIBPO): Prepare a 10 mM stock solution in high-quality, anhydrous DMSO. Aliquot into small volumes (e.g., 20

L) and store at -20°C. Avoid repeated freeze-thaw cycles. -

Cell Culture Media: DMEM or RPMI supplemented with 10% FBS.

Step-by-Step Procedure

-

Seeding: Seed cells (e.g., HEK293T) at

cells/well in a 6-well plate. Incubate overnight to achieve 70-80% confluency. -

Starvation (Optional but Recommended): For phosphorylation assays, serum-starve cells (0.5% FBS) for 4–12 hours prior to treatment to reduce basal signaling noise from growth factors.

-

Treatment:

-

Dilute the 10 mM stock to working concentrations (e.g., 5

M, 10 -

Important: Ensure the final DMSO concentration is <0.5% in all wells.

-

Add to cells and incubate for 12–16 hours (for

-catenin accumulation) or 2 hours (for p-GS measurements).

-

-

Termination: Wash cells once with ice-cold PBS. Proceed immediately to lysis.

Protocol: Western Blotting (The Validation Standard)

This is the most reliable method to confirm GSK-3 inhibition.

Lysis Buffer Composition

Standard RIPA buffer is sufficient, but phosphatase inhibitors are non-negotiable .

-

Base: RIPA Buffer (Tris-HCl, NaCl, NP-40, Na-Deoxycholate, SDS).

-

Additives (Fresh):

-

Protease Inhibitor Cocktail (1x).

-

Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate). Crucial for preserving p-Ser/Thr signals.

-

Target Selection & Expected Results

| Target Protein | Antibody Specificity | Expected Change with Inhibitor | Mechanistic Reason |

| Total protein | INCREASE | Inhibition prevents degradation complex tagging; protein accumulates. | |

| p- | Ser33/37/Thr41 | DECREASE | These are direct GSK-3 phosphorylation sites. |

| Glycogen Synthase | Phospho-Ser641 | DECREASE | GSK-3 inactivates GS via phosphorylation; inhibition reduces this signal. |

| GAPDH / Actin | Total protein | NO CHANGE | Loading control. |

Workflow Diagram

Caption: Western Blot workflow for validating GSK-3 inhibition via

Alternative Functional Assay: Immunofluorescence

If Western blotting is not feasible, nuclear translocation of

-

Seed cells on glass coverslips or chamber slides.

-

Treat with GSK-3 Inhibitor II (10

M) for 6–12 hours. -

Fix with 4% Paraformaldehyde (15 min).

-

Permeabilize with 0.2% Triton X-100 (10 min).

-

Stain with anti-Total

-catenin (primary) and AlexaFluor-488 (secondary). -

Counterstain nuclei with DAPI.

-

Analysis:

-

Control Cells:

-catenin is localized to the cell membrane (adherens junctions). -

Treated Cells: Significant nuclear accumulation of

-catenin (overlap with DAPI).

-

Troubleshooting & Pitfalls

-

Issue: No change in Total

-catenin levels.-

Cause: High basal Wnt activity in the cell line (e.g., SW480 cells have APC mutations that already stabilize

-catenin). -

Solution: Use HEK293T or NIH/3T3 cells which have low basal

-catenin. Alternatively, measure p-Glycogen Synthase (Ser641) instead.

-

-

Issue: Toxicity/Cell Death.

-

Cause: Off-target effects at concentrations >20

M. -

Solution: Titrate down to 1–5

M. Verify cell viability using an MTT/CellTiter-Glo assay.

-

-

Issue: Confusion with other "GSK-3 Inhibitors".

-

Cause: Using "GSK-3 Inhibitor I" (Maleimide) or "GSK-3 Inhibitor IX" (BIO) protocols.

-